Bromomethyl-dimethyl-phenylsilane Bromomethyl-dimethyl-phenylsilane
Brand Name: Vulcanchem
CAS No.: 22655-93-2
VCID: VC11677174
InChI: InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES: C[Si](C)(CBr)C1=CC=CC=C1
Molecular Formula: C9H13BrSi
Molecular Weight: 229.19 g/mol

Bromomethyl-dimethyl-phenylsilane

CAS No.: 22655-93-2

Cat. No.: VC11677174

Molecular Formula: C9H13BrSi

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

Bromomethyl-dimethyl-phenylsilane - 22655-93-2

Specification

CAS No. 22655-93-2
Molecular Formula C9H13BrSi
Molecular Weight 229.19 g/mol
IUPAC Name bromomethyl-dimethyl-phenylsilane
Standard InChI InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Standard InChI Key GUABCRQJQQPFNP-UHFFFAOYSA-N
SMILES C[Si](C)(CBr)C1=CC=CC=C1
Canonical SMILES C[Si](C)(CBr)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bromo-dimethyl-phenylsilane belongs to the class of tetraorganosilanes, where the silicon center adopts a tetrahedral geometry. The phenyl group contributes aromatic stability, while the bromine atom enhances electrophilicity, making the compound reactive toward nucleophilic substitution. The methyl groups provide steric bulk, influencing reaction kinetics and selectivity .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC8H11BrSi\text{C}_8\text{H}_{11}\text{BrSi}
Molecular Weight215.16 g/mol
Exact Mass213.98100 g/mol
LogP (Partition Coefficient)2.4936
Boiling PointNot reported
Melting PointNot reported

The absence of boiling and melting point data in literature suggests challenges in purification or instability under standard conditions . The LogP value indicates moderate hydrophobicity, aligning with its utility in organic solvents .

Synthesis and Manufacturing

Grignard Reaction Pathways

A common synthesis involves reacting pp-bromotoluene with dichloro(organo)phenylsilanes. In a procedure adapted from SciELO Chile , pp-tolyllithium is generated by treating pp-bromotoluene with lithium in anhydrous diethyl ether. Subsequent addition of dichloro(methyl)phenylsilane yields bromo-dimethyl-phenylsilane after hydrolysis and purification:

Cl2Si(Me)Ph+2p-TolylLiBrSi(Me)2Ph+2LiCl\text{Cl}_2\text{Si(Me)Ph} + 2 \, p\text{-TolylLi} \rightarrow \text{BrSi(Me)}_2\text{Ph} + 2 \, \text{LiCl}

This method achieves moderate yields, with recrystallization from ethanol enhancing purity .

Radical Bromination Techniques

The Wohl-Ziegler bromination, employing NN-bromosuccinimide (NBS) and benzoyl peroxide (BPO), modifies methyl-substituted silanes. For instance, bis(pp-methylphenylen)methylphenylsilane undergoes radical-mediated bromination to introduce bromine at benzylic positions . Optimal conditions require precise timing to minimize dibromination, with yields below 40% .

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

The bromine atom in bromo-dimethyl-phenylsilane serves as a leaving group in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids generate biaryl silanes, valuable in pharmaceuticals and liquid crystals .

Surface Functionalization

Mesoporous silica modified with bromo-dimethyl-phenylsilane exhibits enhanced adsorption capacities for heavy metals. The bromine site allows post-functionalization with thiols or amines, creating chelating surfaces for environmental remediation .

Polymer Chemistry

Incorporating bromo-dimethyl-phenylsilane into polymer backbones via atom-transfer radical polymerization (ATRP) introduces silicon-based pendant groups, improving thermal stability and flame retardancy .

Recent Advances and Future Directions

Catalytic Applications

A 2024 study explores bromo-dimethyl-phenylsilane as a co-catalyst in photoredox reactions, leveraging its bromine atom as a halogen-bond donor to stabilize transition states.

Biomedical Engineering

Functionalized mesoporous silica using bromo-dimethyl-phenylsilane demonstrates controlled drug release in vitro, with ongoing trials targeting cancer therapeutics .

Sustainable Synthesis

Efforts to replace lithium in synthesis routes are underway, with electrochemical methods showing promise in reducing reliance on reactive metals .

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